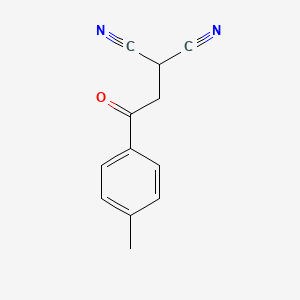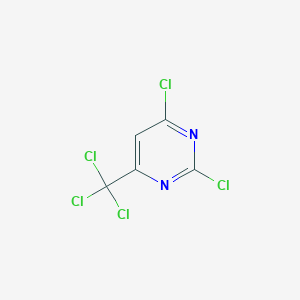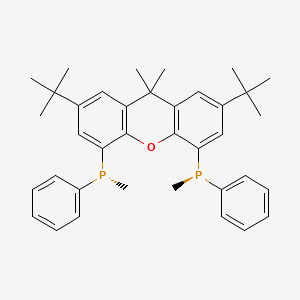
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-[2,7-Ditert-butyl-9,9-dimethyl-5-[methyl(phenyl)phosphanyl]xanthen-4-yl]-methyl-phenylphosphane is a complex organophosphorus compound. It is known for its unique structure, which includes bulky tert-butyl groups and a xanthene backbone. This compound is often used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-[2,7-Ditert-butyl-9,9-dimethyl-5-[methyl(phenyl)phosphanyl]xanthen-4-yl]-methyl-phenylphosphane typically involves multiple steps. One common method includes the reaction of 2,7-ditert-butyl-9,9-dimethylxanthene with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
®-[2,7-Ditert-butyl-9,9-dimethyl-5-[methyl(phenyl)phosphanyl]xanthen-4-yl]-methyl-phenylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkyl halides are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, ®-[2,7-Ditert-butyl-9,9-dimethyl-5-[methyl(phenyl)phosphanyl]xanthen-4-yl]-methyl-phenylphosphane is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are useful in catalysis.
Biology
The compound is studied for its potential biological activities. Its derivatives are explored for their interactions with biological molecules and potential therapeutic applications.
Medicine
In medicine, research is ongoing to explore its potential as a drug delivery agent or as a part of therapeutic compounds.
Industry
Industrially, the compound is used in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ®-[2,7-Ditert-butyl-9,9-dimethyl-5-[methyl(phenyl)phosphanyl]xanthen-4-yl]-methyl-phenylphosphane involves its ability to form stable complexes with metals. These complexes can catalyze various chemical reactions by providing a favorable environment for the reactants. The bulky tert-butyl groups help in stabilizing the complex and preventing unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A simpler phosphine ligand with three phenyl groups.
Xantphos: A xanthene-based ligand with two diphenylphosphino groups.
DPEphos: A bisphosphine ligand with a diphenyl ether backbone.
Uniqueness
®-[2,7-Ditert-butyl-9,9-dimethyl-5-[methyl(phenyl)phosphanyl]xanthen-4-yl]-methyl-phenylphosphane is unique due to its bulky tert-butyl groups and the xanthene backbone, which provide steric hindrance and stability to the metal complexes. This makes it particularly useful in reactions where selectivity and stability are crucial.
Properties
Molecular Formula |
C37H44OP2 |
|---|---|
Molecular Weight |
566.7 g/mol |
IUPAC Name |
(R)-[2,7-ditert-butyl-9,9-dimethyl-5-[methyl(phenyl)phosphanyl]xanthen-4-yl]-methyl-phenylphosphane |
InChI |
InChI=1S/C37H44OP2/c1-35(2,3)25-21-29-33(31(23-25)39(9)27-17-13-11-14-18-27)38-34-30(37(29,7)8)22-26(36(4,5)6)24-32(34)40(10)28-19-15-12-16-20-28/h11-24H,1-10H3/t39-,40-/m1/s1 |
InChI Key |
AZVDMBQYJRQDHH-XRSDMRJBSA-N |
SMILES |
CC1(C2=C(C(=CC(=C2)C(C)(C)C)P(C)C3=CC=CC=C3)OC4=C1C=C(C=C4P(C)C5=CC=CC=C5)C(C)(C)C)C |
Isomeric SMILES |
CC1(C2=C(C(=CC(=C2)C(C)(C)C)[P@](C)C3=CC=CC=C3)OC4=C1C=C(C=C4[P@](C)C5=CC=CC=C5)C(C)(C)C)C |
Canonical SMILES |
CC1(C2=C(C(=CC(=C2)C(C)(C)C)P(C)C3=CC=CC=C3)OC4=C1C=C(C=C4P(C)C5=CC=CC=C5)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


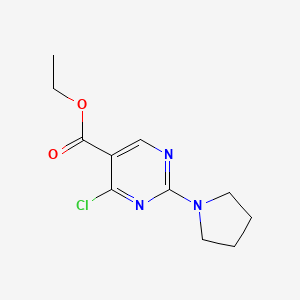

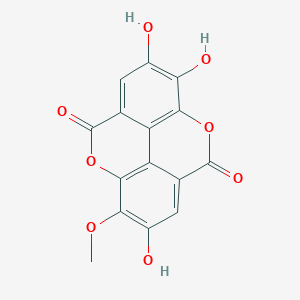
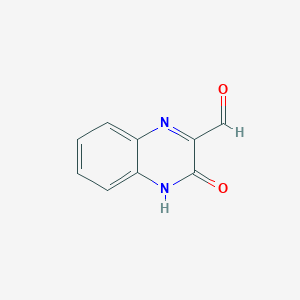
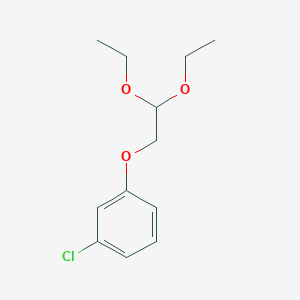

![2-(2-Chlorophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B1642677.png)


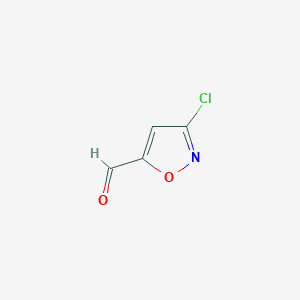
![(1S,3R,5R,7R)-10,10-Dimethyl-3lambda4-thia-4-azatricyclo[5.2.1.01,5]decane 3-oxide](/img/structure/B1642688.png)

